Extended Half-Life (48-58 Hours) Enables Once-Weekly Dosing vs. Daily Dosing Required for Caspofungin
Aminocandin exhibits a terminal elimination half-life of 48-58 hours in humans following intravenous administration of 75-300 mg doses [1]. In contrast, caspofungin has a half-life of 9-11 hours and requires daily intravenous administration [2]. Aminocandin's extended half-life is 3-4 times that of other echinocandins [3] and permits dosing once or twice weekly, a significant pharmacokinetic differentiation [1].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 48-58 hours |
| Comparator Or Baseline | Caspofungin: 9-11 hours; Micafungin: 13-15 hours |
| Quantified Difference | Aminocandin half-life is approximately 4-5x longer than caspofungin |
| Conditions | Phase I clinical trial in healthy male volunteers; single-dose intravenous administration (75-300 mg) |
Why This Matters
Extended half-life enables less frequent intravenous dosing (once or twice weekly) compared to daily administration required for caspofungin, which can reduce healthcare resource utilization and improve patient convenience in research and clinical settings.
- [1] PeptideDB. Aminocandin Product Database Entry. View Source
- [2] Caspofungin FDA Label. Merck & Co., Inc. Revised 2019. View Source
- [3] Talaviya S. Recent developments in antifungal agents. Review. StudyRes. 2017. View Source
